molecular formula C28H46O4 B1251818 Secasterone

Secasterone

Cat. No.: B1251818
M. Wt: 446.7 g/mol
InChI Key: WDGGOKUICSKRHH-UWDHJCPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secasterone is an ergostanoid.
This compound is a natural product found in Secale cereale with data available.

Scientific Research Applications

Identification and Characterization

Secasterone, identified as a brassinosteroid in various plants, represents a significant advancement in the understanding of plant steroids. For example, Schmidt et al. (1995) discovered this compound in Secale cereale (rye) seeds, marking it as the first naturally occurring brassinosteroid with a 2,3-epoxy function, which was a notable contribution to the field of phytochemistry (Schmidt et al., 1995). Similarly, Friebe et al. (1999) identified 24-epi-secasterone in Lychnis viscaria seeds, expanding the known range of brassinosteroids in plants (Friebe et al., 1999).

Biosynthesis Pathways

Understanding the biosynthesis pathways of this compound is crucial for plant biology. Antonchick et al. (2005) demonstrated the role of this compound in the biosynthesis of castasterone in Secale cereale seedlings, using LC-ESI-MS for analysis (Antonchick et al., 2005). In a similar vein, Antonchick et al. (2003) identified two new brassinosteroids, including this compound, in rye seedlings, indicating a biosynthetic route via teasterone/typhasterol to 2,3-epoxybrassinosteroids (Antonchick et al., 2003).

Synthesis and Bioactivity

The synthesis of this compound and its bioactivity is another area of interest. Voigt et al. (1995) synthesized this compound, along with other epimeric 2,3-epoxybrassinosteroids, discussing their bioactivity, which is significant for developing plant growth regulators and understanding plant physiology (Voigt et al., 1995).

Properties

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

(1S,2R,4S,6R,8S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-9-one

InChI

InChI=1S/C28H46O4/c1-14(2)15(3)25(30)26(31)16(4)18-7-8-19-17-11-22(29)21-12-23-24(32-23)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-31H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1

InChI Key

WDGGOKUICSKRHH-UWDHJCPDSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]5[C@@H](C4)O5)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC5C(C4)O5)C)C)O)O

Synonyms

(22R,23R,24S)-22,23-dihydroxy-2alpha,3alpha-epoxy-24-methyl-5alpha-cholest-6-one
2,3-diepisecasterone
secasterone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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